molecular formula C26H20ClN3O B3035638 2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile CAS No. 338397-39-0

2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile

Cat. No.: B3035638
CAS No.: 338397-39-0
M. Wt: 425.9 g/mol
InChI Key: UGEMRESURWAQPG-MUFRIFMGSA-N
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Description

2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile is a synthetic organic compound characterized by a pyrrole core substituted with a chlorophenyl, methoxyphenyl, and phenyl groups, along with a carbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile typically involves multi-step reactions. The initial step may include the formation of the pyrrole ring via Paal-Knorr synthesis, followed by selective substitution at the nitrogen atom. The chlorophenylmethylidene and methoxyphenylmethyl groups are introduced through a sequence of condensation and alkylation reactions under controlled temperature and pH conditions. Industrial Production Methods: Industrial-scale production may utilize catalytic systems and continuous flow reactors to optimize yield and purity. Specific catalysts and solvents tailored to the reaction conditions improve efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various reactions, including:

  • Oxidation: Forms oxidized derivatives when treated with oxidizing agents like potassium permanganate.

  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with palladium on carbon.

  • Substitution: Electrophilic aromatic substitution can introduce new substituents on the aromatic rings. Common Reagents and Conditions: Common reagents include acids, bases, halogenating agents, and organometallic compounds, utilized under varied conditions like reflux, ambient temperature, or microwave irradiation. Major Products: Products from these reactions include nitriles, amines, and halogenated derivatives.

Scientific Research Applications

Chemistry: As a building block for creating complex molecular architectures. Biology: Potential use in the study of enzyme inhibition and protein interactions. Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities. Industry: Used in materials science for developing new polymers and advanced materials.

Mechanism of Action

Mechanism: The compound’s activity involves interaction with cellular receptors or enzymes, modulating biochemical pathways. Molecular Targets: Targets include specific proteins or nucleic acids, influencing cellular functions and signaling pathways. For instance, the carbonitrile group is known to act as a bioisostere for critical hydrogen bonding interactions in biological systems.

Comparison with Similar Compounds

Unique Features: The compound's combination of a pyrrole core with multiple aromatic substitutions and a carbonitrile group makes it distinct. Compared to similar structures, it offers increased chemical versatility and potential bioactivity. Similar Compounds: Compounds like 2-[(4-Chlorophenyl)amino]-1-phenylpyrrole or 2-[(4-Methoxyphenyl)amino]-1-phenylpyrrole share structural similarities but lack the same functional group diversity.

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Properties

IUPAC Name

2-[(E)-(4-chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O/c1-31-23-13-9-20(10-14-23)17-30-18-25(21-5-3-2-4-6-21)24(15-28)26(30)29-16-19-7-11-22(27)12-8-19/h2-14,16,18H,17H2,1H3/b29-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEMRESURWAQPG-MUFRIFMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=C2N=CC3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2C=C(C(=C2/N=C/C3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile
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2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile
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2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile
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2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile
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2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile
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2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile

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